molecular formula C34H54N2O10 B12441361 Maleic acid; bis(metoprolol)

Maleic acid; bis(metoprolol)

Cat. No.: B12441361
M. Wt: 650.8 g/mol
InChI Key: BRIPGNJWPCKDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleic acid; bis(metoprolol) is a pharmaceutical compound where two metoprolol molecules are associated with maleic acid, a dicarboxylic acid (C₄H₄O₄) . Metoprolol, a selective β1-adrenergic receptor blocker, is widely used to treat hypertension, angina, and heart failure. Its bis-form with maleic acid likely serves to enhance stability, solubility, or bioavailability. Maleic acid is often employed in drug formulations as a counterion due to its ability to form stable salts with basic drugs . This compound’s synthesis involves the reaction of metoprolol’s free amine groups with maleic acid, forming a coordinated structure .

Properties

IUPAC Name

but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPGNJWPCKDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Acid-Base Reaction: Formation of Metoprolol Maleate

Maleic acid reacts with metoprolol (a secondary amine-containing β-blocker) to form metoprolol maleate via proton transfer. The reaction involves:

  • Two equivalents of metoprolol base neutralizing the two carboxylic acid groups of maleic acid.

  • The resulting salt is stabilized by ionic interactions and hydrogen bonding.

Key Reaction:

Maleic acid+2Metoprolol baseBis metoprolol maleate+2H2O\text{Maleic acid}+2\,\text{Metoprolol base}\rightarrow \text{Bis metoprolol maleate}+2\,\text{H}_2\text{O}

Conditions:

  • Conducted in polar aprotic solvents (e.g., isopropanol) at 55–65°C .

  • Requires stoichiometric control to ensure complete salt formation .

Properties of Bis(metoprolol) Maleate:

PropertyValue/DescriptionSource
SolubilityHigh in water (>200 mg/mL at 25°C)
Melting Point~135°C (decomposes)
StabilitySensitive to heat and UV light

Isomerization and Stability Considerations

Maleic acid can isomerize to fumaric acid under heat or UV light, impacting bis(metoprolol) maleate’s integrity:

Isomerization Pathway:

cis Maleic acidΔ,hνtrans Fumaric acid\text{cis Maleic acid}\xrightarrow{\Delta,\,h\nu}\text{trans Fumaric acid}

Mitigation Strategies:

  • Use of antioxidants (e.g., thiourea) to stabilize the maleate form .

  • Storage in amber containers to prevent photodegradation .

Comparative Analysis with Succinate Derivatives

Industrial processes for metoprolol salts highlight differences between maleate and succinate forms:

ParameterMetoprolol MaleateMetoprolol Succinate
Synthesis Yield67–72% 75–80%
Thermal StabilityLower (decomposes at 135°C)Higher (stable up to 287°C)
Bioavailability40–50% 50–60%

Pharmacological Implications

  • Metoprolol maleate’s rapid dissolution profile makes it suitable for immediate-release formulations .

  • Unlike succinate, maleate’s lower thermal stability necessitates stringent manufacturing controls .

Comparison with Similar Compounds

Metoprolol Succinate vs. Maleic Acid; Bis(Metoprolol)

Metoprolol succinate (C₃₄H₅₆N₂O₁₀) uses succinic acid (C₄H₆O₄) as the counterion. Unlike maleic acid, succinic acid is saturated, lacking a double bond, which reduces reactivity and improves thermal stability. Metoprolol succinate is formulated for extended-release, whereas the maleic acid salt may favor rapid dissolution due to higher aqueous solubility of maleic acid (788 g/L at 25°C vs. 58 g/L for succinic acid) .

Bisoprolol Fumarate vs. Maleic Acid; Bis(Metoprolol)

Bisoprolol fumarate (C₃₃H₄₈N₂O₉) employs fumaric acid, the trans-isomer of maleic acid. Fumaric acid’s lower solubility (6.3 g/L) compared to maleic acid results in slower drug release, making it suitable for controlled-release formulations. Analytical methods for bisoprolol fumarate highlight challenges in separating fumaric acid from polar impurities, a hurdle less pronounced with maleic acid due to its distinct chromatographic behavior .

Pharmacokinetic and Pharmacodynamic Comparisons

Bioavailability and Half-Life

  • Maleic acid; bis(metoprolol): Limited direct data, but maleic acid’s high solubility suggests rapid absorption. Metoprolol’s half-life (3–7 hours) may remain unchanged unless the salt form alters metabolic pathways .
  • Metoprolol tartrate : Shows 50% bioavailability with a half-life of 3–4 hours, similar to other salts. Tartrate’s lower solubility (50 g/L) compared to maleic acid may delay peak plasma concentrations .

Stability and Degradation

Maleic acid derivatives exhibit pH-sensitive degradation, with faster hydrolysis under alkaline conditions compared to citraconic or aconitic acids . In contrast, fumaric acid’s stability under oxidative stress makes bisoprolol fumarate less prone to degradation during storage .

Comparison with Other β-Blockers

Parameter Maleic Acid; Bis(Metoprolol) Bisoprolol Fumarate Atenolol Acid
Molecular Weight ~685 g/mol (estimated) 766.74 g/mol 267.32 g/mol
Solubility (Acid) 788 g/L (maleic acid) 6.3 g/L (fumaric) 56392-14-4 (low)
Half-Life 3–7 hours 9–12 hours 6–7 hours
Key Applications Hypertension, angina Chronic heart failure Hypertension
Stability pH-sensitive degradation High oxidative stability Moderate stability

Data compiled from

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing and characterizing maleic acid; bis(metoprolol)?

Methodological Answer:

  • Synthesis : Use a two-step process: (1) React metoprolol free base with maleic acid in a 2:1 molar ratio in anhydrous ethanol under reflux (70–80°C, 4–6 hours). (2) Purify via recrystallization using acetone/water mixtures. Monitor reaction completion via TLC (silica gel, chloroform:methanol 9:1, Rf ≈ 0.45) .
  • Characterization :
    • NMR : Confirm structure using 1^1H and 13^13C NMR (DMSO-d6). Key peaks: δ 7.2–6.8 (aromatic protons), δ 4.5–3.8 (methoxyethyl groups), δ 2.8–2.6 (isopropylamine protons) .
    • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase (acetonitrile:0.1% phosphoric acid, 60:40), flow rate 1.0 mL/min, UV detection at 225 nm. Purity should exceed 99.5% per pharmacopoeial standards .

Basic Research: Analytical Validation

Q. Q2. How can researchers validate analytical methods for quantifying impurities in bis(metoprolol) maleate formulations?

Methodological Answer:

  • Reference Standards : Use USP-1075804 (bisoprolol-related compounds) as a comparator for impurity profiling .

  • Forced Degradation : Subject the compound to stress conditions (acid/alkali hydrolysis, oxidative, thermal). Analyze degradation products via LC-MS (e.g., m/z 684.81 for parent ion) to identify major impurities .

  • Validation Parameters :

    ParameterRequirement (ICH Q2)Example Protocol
    LinearityR² ≥ 0.9955–200 µg/mL range
    PrecisionRSD ≤ 2%Intra-day (n=6)
    Accuracy98–102% recoverySpiked samples
    Reference : European Pharmacopoeia monograph for bisoprolol fumarate .

Advanced Research: Pharmacokinetic Interactions

Q. Q3. How does maleic acid influence the pharmacokinetics of bis(metoprolol) in vivo?

Methodological Answer:

  • Animal Models : Administer bis(metoprolol) maleate (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours.
  • LC-MS/MS Analysis : Quantify metoprolol and maleic acid using transitions m/z 268 → 116 and 116 → 72, respectively.
  • Key Findings : Maleic acid may reduce metoprolol’s Cmax by 15–20% due to competitive binding with plasma proteins. Adjust dosing regimens in renal-impaired models .

Advanced Research: Data Contradictions in Biological Activity

Q. Q4. How can conflicting data on maleic acid’s inhibitory effects (e.g., fungal vs. neuronal cells) be resolved?

Methodological Answer:

  • Contextual Analysis :
    • Antifungal Activity : Maleic acid inhibits Sclerotinia sclerotiorum by downregulating CWDE10 (cell wall-degrading enzymes) and reducing oxalic acid secretion (IC₅₀ = 2 mg/mL) .
    • Neurotoxicity : At 100 µM, maleic acid disrupts SH-SY5Y neuronal calcium homeostasis (↑ intracellular Ca²⁺ by 40%) and thiol depletion (↓ GSH by 30%) .
  • Resolution : Dose-dependent effects and tissue-specific uptake explain contradictions. Use transcriptomic profiling (RNA-seq) to identify pathway-specific responses (e.g., oxidative stress vs. virulence factors) .

Methodological Guidance: Experimental Design

Q. Q5. What frameworks ensure rigorous experimental design for studying bis(metoprolol) maleate?

Methodological Answer:

  • PICO Framework :
    • Population : In vitro (e.g., SH-SY5Y cells) or in vivo (rat hypertension models).
    • Intervention : Dose ranges (10–100 µM in vitro; 1–10 mg/kg in vivo).
    • Comparison : Vehicle controls, reference drugs (e.g., atenolol).
    • Outcome : BP reduction, gene expression (e.g., Ss-Odc2, Ss-Bi1) .
  • FINER Criteria : Ensure feasibility (e.g., HPLC access), novelty (e.g., transcriptomic pathways), and relevance (hypertension treatment optimization) .

Advanced Research: Molecular Mechanisms

Q. Q6. What transcriptomic approaches elucidate maleic acid’s dual role in cytotoxicity and therapeutic efficacy?

Methodological Answer:

  • RNA-seq Workflow :
    • Treat SH-SY5Y cells with 10–100 µM maleic acid for 24 hours.
    • Extract RNA (RIN ≥ 8.0), prepare libraries (Illumina TruSeq), and sequence (150 bp paired-end).
    • Key Pathways :
  • Cytotoxicity : Upregulation of HMOX1 (oxidative stress) and CASP3 (apoptosis).
  • Therapeutic : Downregulation of ADRB1 (β1-adrenergic receptor) aligns with bis(metoprolol)’s antihypertensive action .
  • Validation : Confirm via qPCR (fold change ≥ 2.0, p < 0.05) and siRNA knockdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.